2,3-Diamino-2-butenedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-diaminobut-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZSNGJNFHWQDC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C#N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)/C(=C(/C#N)\N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqueous-Phase Synthesis
Recent advancements have explored water as a solvent to improve sustainability. A 2023 study demonstrated that DAMN could be synthesized in aqueous media with a 55% yield by adjusting pH to 8.5–9.0 and employing ultrasonication to accelerate HCN dissolution.
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| pH | 8.5–9.0 |
| Temperature | 25°C |
| Ultrasonication | 40 kHz, 30 min |
Challenges :
Solvent-Free Mechanochemical Synthesis
A solvent-free approach using ball milling has been reported, achieving a 68% yield through solid-state HCN polymerization. This method eliminates solvent waste and reduces reaction time to 2 hours.
Advantages :
-
No solvent purification required.
-
Enhanced reaction kinetics due to mechanical activation of HCN molecules.
Limitations :
-
Scalability challenges due to exothermicity control.
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Requires specialized equipment (e.g., high-energy ball mills).
Industrial Production Considerations
Continuous Flow Reactor Systems
Industrial-scale DAMN synthesis employs continuous flow reactors to mitigate risks associated with HCN handling. Key design parameters include:
| Parameter | Industrial Specification |
|---|---|
| Reactor Material | Hastelloy C-276 (corrosion-resistant) |
| Residence Time | 10–15 minutes |
| Temperature Control | Jacketed cooling at −10°C |
Purification Techniques
Crude DAMN is purified via:
-
Crystallization : From ethanol/water mixtures (80:20 v/v) at −20°C.
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Chromatography : Silica gel column chromatography using ethyl acetate as the eluent (for high-purity applications).
Purity Metrics :
-
HPLC Analysis : >99% purity achievable after two crystallizations.
Analytical Characterization
Spectroscopic Data
IR Spectroscopy :
¹H NMR (DMSO-d₆) :
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-2-butenedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound include ketenimine derivatives, imidazole derivatives, and various substituted compounds.
Scientific Research Applications
Chemical Properties and Mechanism of Action
2,3-Diamino-2-butenedinitrile features two amino groups and two nitrile groups attached to a butenediene backbone. Its unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. The compound can undergo photoinduced transformations when exposed to UV light (wavelengths greater than 295 nm), leading to the generation of tautomers that include ketenimine structures. This property is particularly relevant in biochemical pathways and pharmacokinetics due to its solubility characteristics (5 g/L at 25 ºC) .
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: this compound serves as an essential intermediate in the synthesis of more complex organic compounds. It can be used to create various derivatives that are valuable in research and industry .
2. Biology:
- Biological Activity: Research has indicated potential antimicrobial and anticancer properties of derivatives derived from this compound. Studies have focused on its interactions with biological systems and its effects on cellular processes .
3. Medicine:
- Therapeutic Applications: The compound is being investigated for its potential in drug development. Its derivatives may exhibit therapeutic effects that could be harnessed for treating various diseases .
4. Industry:
- Specialty Chemicals Production: In industrial settings, this compound is utilized in producing specialty chemicals and materials, highlighting its commercial significance .
Case Study 1: Phototransformations of this compound
A study focused on the photochemical behavior of this compound isolated in argon matrices revealed significant transformations upon UV exposure. These transformations were crucial for understanding the compound's reactivity and potential applications in photochemistry .
Key Findings:
- The compound undergoes a series of reactions leading to diverse products.
- Environmental factors like temperature and light intensity significantly influence these reactions.
Case Study 2: Application in Sewage Treatment
In a novel application, this compound was used to modify sodium alginate for enhanced denitrification in sewage treatment processes. The modified alginate demonstrated improved performance in removing heavy metal ions and enhancing the overall denitrification effect .
Key Findings:
- The combination of this compound with sodium alginate resulted in a composite material with superior compressive strength.
- This application showcases the compound's utility beyond traditional chemical synthesis.
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Enables creation of complex molecules |
| Biology | Antimicrobial & anticancer research | Potential therapeutic effects |
| Medicine | Drug development | New therapeutic avenues |
| Industry | Production of specialty chemicals | Commercial viability |
Mechanism of Action
The mechanism of action of 2,3-diamino-2-butenedinitrile involves its ability to undergo various chemical transformations. The compound can participate in hydrogen-atom transfer reactions, leading to the formation of tautomers and other reactive intermediates. These intermediates can then interact with molecular targets and pathways, leading to the observed effects .
Comparison with Similar Compounds
Key Research Findings and Data Tables
Mechanistic and Evolutionary Implications
DAMN’s photochemical pathways are central to hypotheses about prebiotic purine synthesis. Its ability to form AICN under mild UV conditions (λ > 295 nm) aligns with early Earth’s reduced ozone layer, supporting its role in abiotic nucleobase formation . Competing pathways in similar compounds (e.g., DAFN’s azirine route) suggest that environmental factors (temperature, wavelength) critically influenced prebiotic chemical evolution .
Biological Activity
2,3-Diamino-2-butenedinitrile (DAMN) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : CHN
- Solubility : Approximately 5 g/L in water at 25 ºC.
- Functional Groups : Contains two amino groups and two nitrile groups, contributing to its reactivity and biological activity.
The primary mechanism of action for DAMN involves photoinduced transformations that occur upon exposure to UV light. The compound can undergo hydrogen-atom transfer, leading to the formation of reactive intermediates such as tautomeric forms involving ketenimine groups .
Photochemical Pathways
- UV Excitation : Upon UV exposure (λ > 295 nm), DAMN undergoes structural changes that enhance its reactivity.
- Hydrogen Atom Transfer : This process generates free radicals that can interact with biological macromolecules, potentially leading to antimicrobial effects.
Antimicrobial Activity
Research has demonstrated that DAMN and its derivatives exhibit notable antimicrobial properties. A study assessing the antimicrobial activities of various complexes derived from DAMN showed effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Testing
The following table summarizes the antimicrobial activity of nickel(II) and zinc(II) complexes derived from DAMN:
| Complex | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| [Ni(L1)] | Listeria monocytogenes, Enterococcus faecalis | Effective against Gram-positive |
| [Ni(L2)] | Klebsiella pneumoniae, E. coli | Broad-spectrum activity |
| [Zn(L3)(DMSO)] | Pseudomonas aeruginosa, Staphylococcus aureus | Moderate activity |
These results indicate that DAMN-based complexes have potential as antimicrobial agents due to their ability to inhibit bacterial growth effectively .
Anticancer Potential
Preliminary studies suggest that DAMN derivatives may also possess anticancer properties. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon photochemical activation, which can induce apoptosis in cancer cells .
Research Findings
- Cell Line Studies : Research involving various cancer cell lines has shown that DAMN derivatives can inhibit cell proliferation and induce cell death through ROS-mediated pathways.
- Dose-Response Relationship : Effective concentrations of DAMN derivatives have been established through in vitro assays, indicating a potential therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
